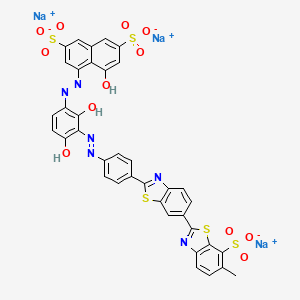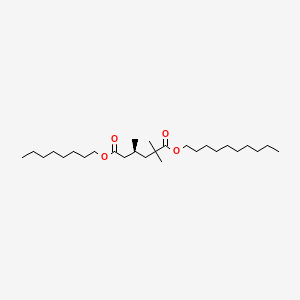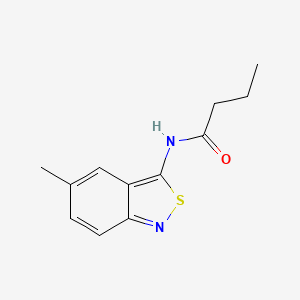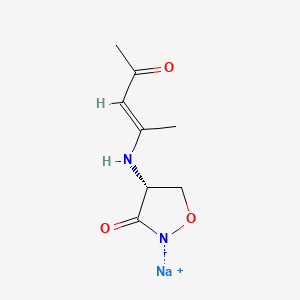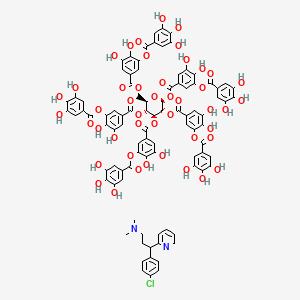
Chlorpheniramine Tannate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorpheniramine tannate is a compound formed by the combination of chlorpheniramine and tannic acid. Chlorpheniramine is a first-generation antihistamine commonly used to relieve symptoms of allergy, hay fever, and the common cold. It works by blocking the action of histamine, a substance in the body that causes allergic symptoms . Tannic acid, on the other hand, is a type of polyphenol that has astringent properties. The combination of these two compounds results in this compound, which is used in various pharmaceutical formulations to provide relief from allergic reactions with potentially reduced side effects .
准备方法
Synthetic Routes and Reaction Conditions
Chlorpheniramine tannate is synthesized by reacting chlorpheniramine with tannic acid. The reaction typically involves dissolving chlorpheniramine in a suitable solvent, such as ethanol or methanol, and then adding tannic acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of chlorpheniramine and tannic acid under controlled conditions. The reaction is carried out in reactors equipped with stirring mechanisms to ensure uniform mixing. The product is then purified through filtration and drying processes to obtain the final compound in a stable form .
化学反应分析
Types of Reactions
Chlorpheniramine tannate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction can produce reduced forms of the compound .
科学研究应用
Chlorpheniramine tannate has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of antihistamine activity and interactions with other molecules.
Biology: Research on this compound includes its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is extensively studied for its efficacy in treating allergic reactions, hay fever, and the common cold.
作用机制
Chlorpheniramine tannate exerts its effects by binding to histamine H1 receptors, thereby blocking the action of histamine. This leads to temporary relief of symptoms such as itching, sneezing, and runny nose. The molecular targets involved include the histamine H1 receptors located on the surface of certain cells, such as those in the respiratory tract and skin . The pathways involved in this mechanism include the inhibition of histamine-induced signaling, which reduces the inflammatory response and alleviates allergic symptoms .
相似化合物的比较
Chlorpheniramine tannate can be compared with other antihistamines, such as:
Cetirizine: A second-generation antihistamine that causes less drowsiness compared to chlorpheniramine.
Loratadine: Another second-generation antihistamine with a longer duration of action and fewer sedative effects.
Diphenhydramine: A first-generation antihistamine similar to chlorpheniramine but with a higher sedative effect.
This compound is unique in its combination with tannic acid, which may enhance its stability and reduce side effects compared to other antihistamines .
属性
CAS 编号 |
1405-56-7 |
|---|---|
分子式 |
C92H71ClN2O46 |
分子量 |
1976.0 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C76H52O46.C16H19ClN2/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h1-20,52,63-65,76-101H,21H2;3-9,11,15H,10,12H2,1-2H3/t52-,63-,64+,65-,76+;/m1./s1 |
InChI 键 |
KOOFUFFGNZKXFG-HBNMXAOGSA-N |
手性 SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
规范 SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


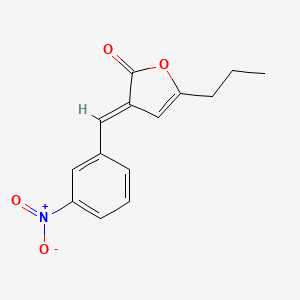
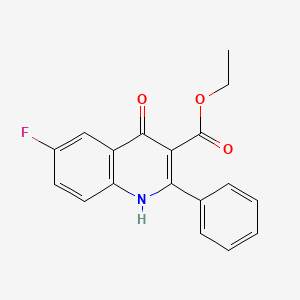
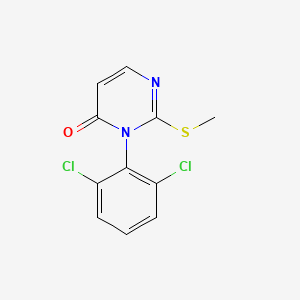
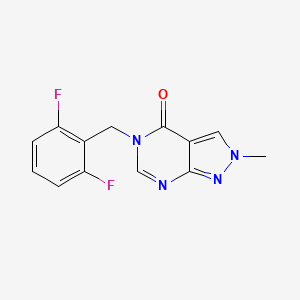
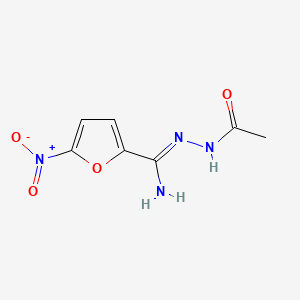
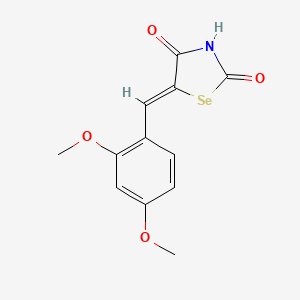
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)


